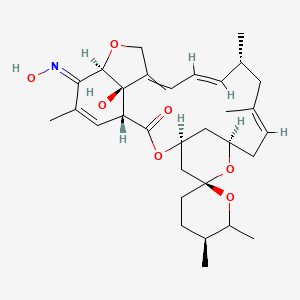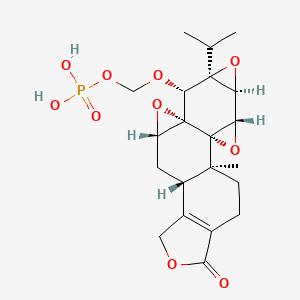
MK-8033
Übersicht
Beschreibung
MK-8033 is an orally active ATP competitive dual inhibitor of c-Met and Ron kinases. It exhibits preferential binding to the activated kinase conformation. Here are some key points about this compound:
Chemical Structure: this compound has the CAS number 1001917-37-8.
Activity: It inhibits both c-Met and Ron kinases with impressive potency (IC50s1 nM for c-Met and 7 nM for Ron).
Research Context: This compound is relevant in cancer research, including breast cancer, bladder cancer, and non-small cell lung cancers (NSCLCs)
Wissenschaftliche Forschungsanwendungen
MK-8033 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Krebsforschung: Es wird bei Brustkrebs, Blasenkrebs und NSCLCs untersucht.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner dualen Hemmung von c-Met- und Ron-Kinasen.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung umfasst die Bindung an die aktivierte Kinasekonformation. Sie beeinflusst molekulare Zielstrukturen und Signalwege im Zusammenhang mit der c-Met- und Ron-Signalgebung.
Wirkmechanismus
Target of Action
MK-8033 is a highly specific dual inhibitor of c-Met and Ron kinases . These kinases are frequently activated in various cancers and have been implicated in tumor formation, progression, metastasis, angiogenesis, and resistance to multiple therapies .
Mode of Action
This compound is an ATP-competitive inhibitor that binds preferentially to the activated conformation of c-Met and Ron . It potently inhibits the kinase activity
Biochemische Analyse
Biochemical Properties
MK-8033 functions as an ATP-competitive inhibitor of the c-Met and Ron kinases. It binds preferentially to the activated conformation of these kinases, inhibiting their activity. The compound has been shown to inhibit the kinase activity of c-Met with an IC50 of 1.3 nM and Ron with an IC50 of 14 nM . This compound interacts with various biomolecules, including cytochrome P450 3A4, where it displays 31% inhibition at a concentration of 10 μM .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In c-Met dependent gastric cancer cell lines, this compound inhibits the phosphorylation of tyrosine 1349 of c-Met, leading to reduced cell proliferation and modest induction of apoptosis . Additionally, this compound reduces the phosphorylation of extracellular signal-regulated kinase and protein kinase B in EBC-1 and H1993 cells, which are high c-Met-expressing cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Met and Ron kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase and protein kinase B, which are crucial for cell proliferation and survival . This compound also sensitizes high c-Met-expressing cells to radiation, enhancing the levels of gamma-H2Ax and decreasing DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate clearance with a half-life of 0.8 hours in rats and 3.1 hours in dogs . Long-term exposure to this compound results in reduced cell proliferation and modest induction of apoptosis in uveal melanoma cells with G-alpha protein mutations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In gastric tumor xenografts with c-Met amplification, oral administration of this compound at doses ranging from 3 to 100 mg/kg twice daily for 21 days inhibits tumor growth . The compound is well-tolerated at these doses, with no significant toxic or adverse effects observed .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It inhibits cytochrome P450 3A4 activity, which may affect the metabolism of other drugs metabolized by this enzyme
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s preferential binding to the activated conformation of c-Met and Ron kinases suggests that it may accumulate in cells with high levels of these activated kinases .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is directed to compartments where c-Met and Ron kinases are active, such as the plasma membrane and cytoplasm . This localization is crucial for its inhibitory effects on kinase activity and downstream signaling pathways.
Analyse Chemischer Reaktionen
MK-8033 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unaufgeklärt. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Syntheseweg ab.
Vergleich Mit ähnlichen Verbindungen
Obwohl detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von MK-8033 in seiner dualen Hemmung von c-Met und Ron. Ähnliche Verbindungen können andere Kinasehemmer umfassen, aber keine mit genau dem gleichen Profil.
Denken Sie daran, dass this compound ein vielversprechender Kandidat für weitere Forschung ist, insbesondere im Kontext der Krebsbehandlung und kinasegerichteter Therapien.
Eigenschaften
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTOSOFDEKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143002 | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001917-37-8 | |
| Record name | MK-8033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-8033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)





